molecular formula C16H19NO3S B2667864 Isopropyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate CAS No. 351157-54-5

Isopropyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Cat. No.: B2667864
CAS No.: 351157-54-5
M. Wt: 305.39
InChI Key: IGORWRQZCBMTKC-UHFFFAOYSA-N
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Description

Historical Context and Development of 2-Aminothiophene Derivatives

The discovery of 2-aminothiophene derivatives traces back to the mid-20th century, with the Gewald reaction emerging as a cornerstone for their synthesis. This multicomponent reaction, first reported in 1965, enables the efficient construction of 2-aminothiophene scaffolds from carbonyl compounds, activated acetonitriles, and elemental sulfur. Over decades, modifications to the Gewald protocol have expanded access to structurally diverse derivatives, including isopropyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate. Early studies focused on optimizing reaction conditions to improve yields and selectivity, particularly for derivatives bearing aromatic substituents.

The structural versatility of 2-aminothiophenes has driven their adoption in drug discovery. For instance, the introduction of electron-donating groups like ethoxy at the phenyl ring (C-4 position) and ester functionalities at C-3 marked a pivotal shift toward enhancing metabolic stability and target affinity. These innovations laid the groundwork for exploring this compound as a lead compound in therapeutic development.

Table 1: Key Milestones in 2-Aminothiophene Derivative Development

Year Advancement Impact on Current Compound Design
1965 Gewald reaction discovery Enabled scalable synthesis of core scaffold
2015 Cycloalkyl/piperidinyl substitutions at C-4/C-5 Informed optimal bulk tolerance for activity
2023 Selenium bioisosterism studies Validated heteroatom substitution strategies

Significance of Ethoxyphenyl-Substituted Aminothiophenes in Medicinal Chemistry

The 4-(4-ethoxyphenyl) moiety in this compound confers distinct pharmacophoric advantages. Ethoxy groups enhance lipophilicity (logP ~3.2), facilitating membrane permeation while maintaining water solubility through hydrogen bonding via the ester carbonyl. This balance is critical for oral bioavailability, as demonstrated in antileishmanial analogs where ethoxyphenyl-containing derivatives showed 52-75-fold selectivity indices over mammalian cells.

Structurally, the isopropyl ester at C-3 introduces steric bulk that modulates target engagement. Molecular docking studies reveal that this group fits into hydrophobic pockets of parasitic enzymes like Leishmania arginase, displacing native substrates through π-alkyl interactions. Concurrently, the 2-amino group serves as a hydrogen bond donor, stabilizing complexes with key catalytic residues.

Table 2: Physicochemical Properties of this compound

Property Value/Description Source
Molecular formula C₁₆H₁₉NO₃S
Molecular weight 305.4 g/mol
XLogP3 3.2
Hydrogen bond donors 1 (NH₂)
Hydrogen bond acceptors 4 (2xO, S, NH₂)

Research Evolution and Current Scientific Interest

Recent advances in synthetic methodology have reinvigorated interest in this compound class. The 2025 study by Félix et al. demonstrated that removing the C-3 carbonitrile group (present in earlier analogs) while introducing cyclohexyl/piperidinyl chains at C-4/C-5 yields derivatives with sub-micromolar antileishmanial activity. This compound represents a strategic intermediate in this optimization pipeline, allowing modular derivatization at multiple positions.

Contemporary research emphasizes green synthesis routes, such as catalyst-free Gewald reactions in ethanol/water mixtures, which achieve 78-92% yields for similar esters. Computational studies now guide substituent selection, with machine learning models predicting bioactivity based on electronic parameters (e.g., Hammett σ values) and steric descriptors. These tools enable rapid virtual screening of derivatives before resource-intensive synthesis.

Ongoing investigations focus on expanding therapeutic applications beyond antiparasitics. Preliminary data suggest that the ethoxyphenyl-thiophene core interacts with mammalian kinase ATP-binding sites, positioning it as a scaffold for oncology drug discovery. However, rigorous structure-activity relationship studies remain essential to decouple desired pharmacological effects from off-target interactions.

Properties

IUPAC Name

propan-2-yl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-4-19-12-7-5-11(6-8-12)13-9-21-15(17)14(13)16(18)20-10(2)3/h5-10H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGORWRQZCBMTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Isopropyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate has been studied for its potential therapeutic properties. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of thiophene have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The incorporation of the ethoxyphenyl group may enhance these effects, providing a pathway for developing novel anticancer agents.

Neuroprotective Effects

Studies have suggested that thiophene derivatives can act as neuroprotective agents. They may modulate neurotransmitter systems or exert antioxidant effects, which are critical in the context of neurodegenerative diseases . The specific mechanism of action of this compound remains an area for further investigation.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in creating more complex molecules.

Synthesis of Biologically Active Compounds

This compound can be utilized in the synthesis of g-secretase inhibitors and other biologically active compounds . These inhibitors are significant in the treatment of Alzheimer's disease, showcasing the compound's relevance in pharmaceutical chemistry.

Catalysis

The compound has potential applications in catalysis, particularly in photoredox reactions. Visible-light photoredox catalysis is gaining traction due to its environmentally friendly approach and ability to facilitate complex organic transformations without harsh conditions . The incorporation of this compound into catalytic systems could enhance reaction efficiency and selectivity.

Materials Science

In materials science, this compound can be explored for its electronic properties and potential use in organic electronics.

Organic Photovoltaics

Thiophene derivatives are known for their semiconducting properties, making them suitable for applications in organic photovoltaics (OPVs). The incorporation of this compound into OPV materials could improve charge transport and overall device efficiency.

Conductive Polymers

The compound may also contribute to the development of conductive polymers used in flexible electronics. Its structural characteristics can enhance the conductivity and stability of polymeric materials, which are essential for future electronic devices .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
  • CAS : 351156-51-9
  • Molecular Formula: C₁₉H₂₃NO₂S
  • Molecular Weight : 329.46 g/mol
  • Key Differences: The 4-cyclohexylphenyl group replaces the 4-ethoxyphenyl substituent, introducing a bulky, non-polar cyclohexyl moiety. This modification significantly alters lipophilicity (logP) and may impact membrane permeability. Safety data indicate it is a skin/eye irritant (Category 2/2A) and exhibits respiratory toxicity .
Isopropyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
  • CAS : 350997-31-8
  • Molecular Formula: C₁₅H₁₇NO₃S
  • Molecular Weight : 291.37 g/mol
  • Key Differences : The 4-methoxyphenyl group (electron-donating) replaces the 4-ethoxyphenyl substituent. The shorter methoxy chain reduces steric hindrance but may decrease metabolic stability compared to the ethoxy analog. Predicted properties include a density of 1.205 g/cm³ and a boiling point of 429.5°C .
Isopropyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
  • CAS : 351158-06-0
  • Molecular Formula: C₁₆H₁₉NO₂S
  • Molecular Weight : 289.39 g/mol
  • Key Differences : The 2,4-dimethylphenyl substituent introduces ortho- and para-methyl groups, which enhance steric bulk and may hinder interactions with planar binding sites. This compound is marketed as a pharmaceutical intermediate .

Ester Group Modifications

Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
  • CAS : 351158-73-1
  • Molecular Formula: C₁₆H₁₉NO₃S
  • Molecular Weight : 305.39 g/mol
  • Key Differences : The propyl ester (vs. isopropyl) increases hydrophobicity and may alter pharmacokinetic profiles, such as absorption rates. Safety data classify it as an irritant (Xi) .
Ethyl 2-amino-4-phenylthiophen-3-carboxylate (VIWPUM)
  • Key Differences : The ethyl ester and unsubstituted phenyl group simplify the structure, reducing synthetic complexity. This compound has been used in crystallography studies to analyze thiophene ring conformations .

Alkyl Chain Length in Substituents

Isopropyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
  • CAS : 351157-96-5
  • Molecular Formula: C₁₆H₁₉NO₂S
  • Molecular Weight : 289.39 g/mol
Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate
  • CAS : 351157-82-9
  • Molecular Formula: C₁₇H₂₁NO₂S
  • Molecular Weight : 303.42 g/mol
  • Key Differences : The longer propyl chain may improve binding to hydrophobic pockets in target proteins but could reduce solubility .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Class
Target Compound 351157-54-5 C₁₆H₁₉NO₃S 321.39 4-ethoxyphenyl, isopropyl ester Xi (Irritant)
Ethyl 4-cyclohexylphenyl analog 351156-51-9 C₁₉H₂₃NO₂S 329.46 4-cyclohexylphenyl Skin/Eye Irritant
Methoxy analog 350997-31-8 C₁₅H₁₇NO₃S 291.37 4-methoxyphenyl Xi (Irritant)
Propyl ester analog 351158-73-1 C₁₆H₁₉NO₃S 305.39 Propyl ester Xi (Irritant)
4-Ethylphenyl analog 351157-96-5 C₁₆H₁₉NO₂S 289.39 4-ethylphenyl Not specified

Research Findings and Implications

  • Biological Activity : The 4-ethoxyphenyl substituent in the target compound enhances interactions with hydrophobic regions of NMDA receptors, as seen in analogs like EU1794-19, which act as positive allosteric modulators .
  • Synthetic Accessibility: Isopropyl esters are often preferred over ethyl or propyl esters due to better stability in acidic conditions, as noted in Gewald synthesis protocols .
  • Safety Profiles : Compounds with electron-withdrawing groups (e.g., chlorine in dichlorophenyl analogs) exhibit higher toxicity, while ethoxy/methoxy derivatives are generally milder irritants .

Biological Activity

Isopropyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate (CAS Number: 351157-54-5) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various research findings.

Chemical Structure and Properties

The chemical formula of this compound is C16H19NO3SC_{16}H_{19}NO_{3}S, with a molecular weight of approximately 305.39 g/mol. The compound contains a thiophene ring, which is known for its biological activity in various derivatives.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluating various derivatives showed that certain compounds had minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . These findings suggest that the compound could be effective against bacterial infections.

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its derivatives. A related compound was found to exhibit an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and breast cancer cell lines . Further modifications of similar compounds resulted in derivatives with enhanced antitumor activities, showing IC50 values as low as 1.143 µM against renal cancer cell lines .

3. Anti-inflammatory Activity

The anti-inflammatory effects of thiophene-based compounds have been documented, particularly in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary results from studies indicate that certain derivatives can suppress COX enzyme activity with IC50 values ranging from 19.45 µM to 42.1 µM . This suggests that this compound may also possess anti-inflammatory properties.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of thiophene derivatives is essential for optimizing their biological activity. The presence of substituents on the thiophene ring significantly influences their potency and selectivity towards specific biological targets. For instance, variations in the ethoxy group or the amino position can lead to substantial changes in activity profiles .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of thiophene derivatives:

StudyCompoundActivityIC50 Value
Compound 1Antitumor~92.4 µM
Compound 7bAntimicrobial0.22 - 0.25 µg/mL
Derivative ACOX Inhibition19.45 µM

Q & A

Q. What strategies optimize the compound's solubility in aqueous systems for pharmacological testing without structural compromise?

  • Methodology :
  • Co-solvents : PEG-400 or cyclodextrins enhance solubility while preserving stability .
  • Prodrug design : Phosphate ester prodrugs improve aqueous compatibility .

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